![molecular formula C5H2N4OS B12356117 6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

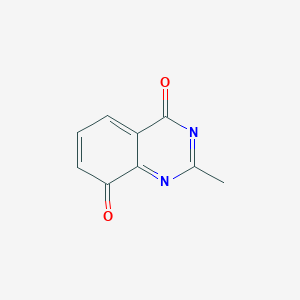

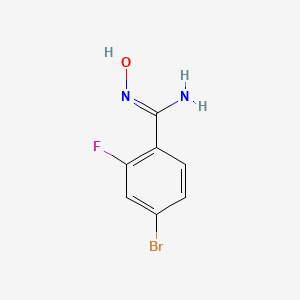

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

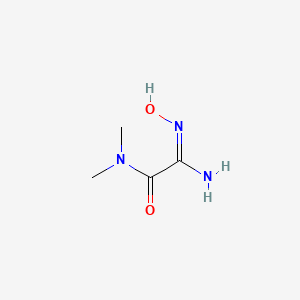

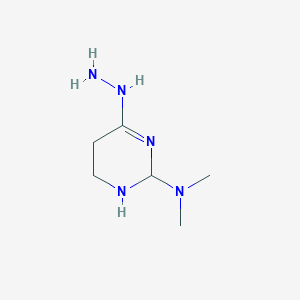

The synthesis of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Mercaptogruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können auf den Pyrazolo[3,4-d]pyrimidin-Ring abzielen, was zur Bildung von Dihydroderivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in wässrigen oder organischen Lösungsmitteln.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Disulfide, Sulfonsäuren.

Reduktion: Dihydroderivate.

Substitution: Thioether, Thioester.

Wissenschaftliche Forschungsanwendungen

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-on hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

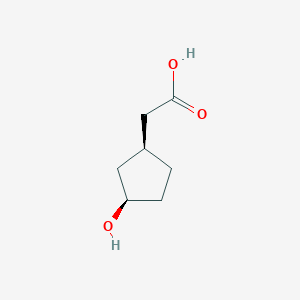

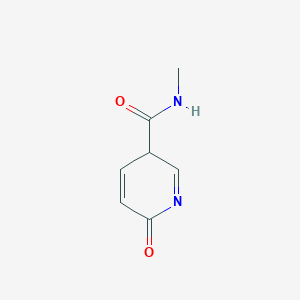

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor, insbesondere bei der gezielten Einwirkung auf Kinasen und Proteasen.

Medizin: Für seine Antikrebs-, Antiviral- und entzündungshemmenden Eigenschaften erforscht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme, wie z. B. cyclinabhängige Kinasen, durch Bindung an deren aktive Zentren inhibiert. Diese Hemmung stört den Zellzyklus, was zur Apoptose von Krebszellen führt. Zusätzlich werden die entzündungshemmenden Wirkungen der Verbindung durch die Hemmung von proinflammatorischen Zytokinen und Enzymen vermittelt .

Wirkmechanismus

The mechanism of action of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Amino-1H-pyrazolo[3,4-d]pyrimidin

- 6-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin

- 6-Methylthio-1H-pyrazolo[3,4-d]pyrimidin

Einzigartigkeit

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-on ist durch seine Mercaptogruppe einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Diese funktionelle Gruppe ermöglicht vielfältige chemische Modifikationen und verstärkt das Potenzial der Verbindung als vielseitiges Gerüst im Wirkstoffdesign .

Eigenschaften

Molekularformel |

C5H2N4OS |

|---|---|

Molekulargewicht |

166.16 g/mol |

IUPAC-Name |

6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11) |

InChI-Schlüssel |

BUKCPMZEAMNAOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=O)NC(=S)N=C2N=N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)

![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)

![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)

![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)